molecular formula C32H24N4O4S B12404353 A3AR antagonist 1

A3AR antagonist 1

Cat. No.: B12404353
M. Wt: 560.6 g/mol
InChI Key: UFKAMNUQGBWBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A3AR antagonist 1 is a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3 adenosine receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. This compound has shown promise in preclinical studies for its potential therapeutic applications in treating conditions such as glaucoma, asthma, and certain types of cancer .

Preparation Methods

The synthesis of A3AR antagonist 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of nucleoside structures, where specific substituents are introduced to achieve high affinity and selectivity for the A3 adenosine receptor . The reaction conditions typically involve the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

A3AR antagonist 1 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic bases, acids, and solvents. The major products formed from these reactions are typically the desired A3AR antagonist compounds with high affinity and selectivity for the A3 adenosine receptor .

Properties

Molecular Formula

C32H24N4O4S

Molecular Weight

560.6 g/mol

IUPAC Name

4-methoxy-N-[5-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]-4-phenyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C32H24N4O4S/c1-39-23-16-12-21(13-17-23)30(37)35-32-34-27(20-8-4-3-5-9-20)28(41-32)29-33-26-11-7-6-10-25(26)31(38)36(29)22-14-18-24(40-2)19-15-22/h3-19H,1-2H3,(H,34,35,37)

InChI Key

UFKAMNUQGBWBJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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